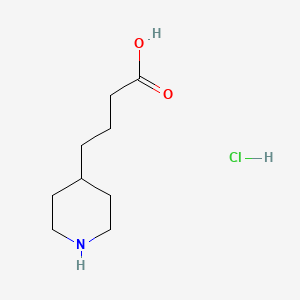
4-(Piperidin-4-yl)butanoic acid hydrochloride
Overview
Description
4-(Piperidin-4-yl)butanoic acid hydrochloride, also known as 4-PBA or 4-Piperidinobutanoic acid hydrochloride, is an organic compound with the chemical formula C7H14ClNO2. It is a white crystalline solid that is soluble in water and is commonly used as a reagent in organic synthesis. It is a derivative of piperidine, a four-carbon heterocyclic compound that is a common building block in organic chemistry. 4-PBA is a versatile compound that can be used in a variety of applications, such as drug synthesis, peptide synthesis, and polymer synthesis.
Scientific Research Applications
Crystal and Molecular Structure Analysis :
- The study by Szafran, Komasa, and Bartoszak-Adamska (2007) focuses on the crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride. They characterized it using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. The compound was found to have an orthorhombic crystal structure with specific dimensions and exhibited certain hydrogen bond interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis of Derivative Compounds :
- Rui (2010) conducted research on the synthesis of derivative compounds from Piperidine-4-carboxylic acid. The process involved amidation, Friedel-crafts acylation, and hydration, starting from ethyl carbonochloridate. The study provided a methodology for preparing complex derivatives with potential applications in pharmaceuticals (Zheng Rui, 2010).
Antibacterial Activity Studies :
- Merugu, Ramesh, and Sreenivasulu (2010) explored the antibacterial activity of compounds derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone, a related compound. These compounds demonstrated potential antibacterial properties, indicating the relevance of Piperidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis for Radiolabeling and PET Studies :
- Carpinelli et al. (2006) improved the synthesis of the precursor acetic acid-piperidine-4-yl ester for radiolabeling and PET studies. This demonstrates the use of Piperidine derivatives in the field of imaging and diagnostics, particularly in investigating the acetylcholine neurotransmission system (Carpinelli et al., 2006).
Chemical and Pharmaceutical Research :
- Kancherla et al. (2018) identified and isolated novel impurities in the anti-diabetic drug Rep
Corrosion Inhibition Studies :
- Kaya et al. (2016) investigated the corrosion inhibition properties of Piperidine derivatives on iron. Their research involved quantum chemical calculations and molecular dynamics simulations, underlining the potential of these compounds in materials science and corrosion prevention (Kaya et al., 2016).
Anticonvulsant and Antinociceptive Activity :
- Kamiński et al. (2016) synthesized a library of Piperidine derivatives to explore their potential as anticonvulsant and antinociceptive agents. This study indicates the significance of Piperidine compounds in the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).
Synthesis of Bioactive Compounds :
- Unluer et al. (2016) synthesized Mannich bases with Piperidine moiety and evaluated their cytotoxicity and carbonic anhydrase inhibitory activities. This research contributes to the understanding of Piperidine derivatives in cancer treatment and enzyme inhibition (Unluer et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis .
Mode of Action
It is known to be a reactant in the synthesis of FK866 , suggesting it may interact with its targets to inhibit NAD biosynthesis .
Biochemical Pathways
Given its role in the synthesis of FK866 , it may influence the NAD biosynthesis pathway .
Result of Action
Given its role in the synthesis of FK866 , it may contribute to the inhibition of NAD biosynthesis .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-4-yl)butanoic acid hydrochloride participates in the synthesis of FK866, an inhibitor of NAD biosynthesis . This compound interacts with enzymes such as NAmPRTase, which is involved in the NAD salvage pathway . The interaction between this compound and NAmPRTase inhibits the enzyme’s activity, leading to a decrease in NAD levels. This inhibition is crucial for studying the role of NAD in cellular metabolism and energy production.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of NAD biosynthesis affects cellular energy production, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic pathways, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with NAmPRTase, leading to enzyme inhibition . By inhibiting NAmPRTase, the compound reduces NAD biosynthesis, which in turn affects various cellular processes that depend on NAD. This inhibition can lead to changes in gene expression, enzyme activity, and overall cellular metabolism. The compound’s ability to modulate NAD levels makes it a valuable tool for studying metabolic pathways and energy production in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit NAD biosynthesis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased apoptosis. Understanding the dosage effects is crucial for determining the appropriate concentration of this compound for experimental studies.
Metabolic Pathways
This compound is involved in the NAD salvage pathway, where it interacts with enzymes such as NAmPRTase . By inhibiting this enzyme, the compound affects the overall metabolic flux and levels of NAD metabolites. This interaction is essential for studying the role of NAD in cellular metabolism and energy production. The compound’s impact on metabolic pathways provides insights into the regulation of cellular energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its activity and effectiveness. Understanding the transport and distribution of this compound is important for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes. Studying the subcellular localization of this compound provides valuable insights into its mechanism of action.
properties
IUPAC Name |
4-piperidin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h8,10H,1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNREIRALGKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584224 | |
| Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84512-08-3 | |
| Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidine butyric acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)

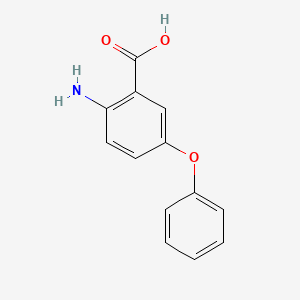



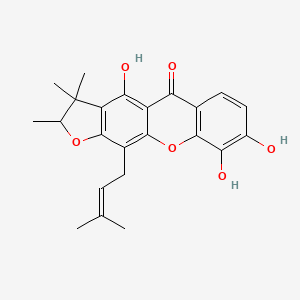
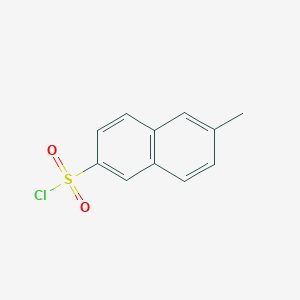


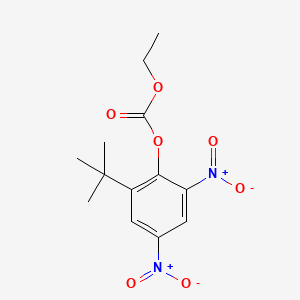
![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)
